

A Comparative Guide to Nitroisophthalate Esters for Pharmaceutical Research

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Compound of Interest

Compound Name: *Dimethyl 5-nitroisophthalate*

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the physicochemical properties, synthesis, and potential biological implications of dimethyl, monomethyl, and diethyl 5-nitroisophthalate.

Nitroisophthalate esters are valuable intermediates in the synthesis of a variety of pharmacologically active compounds, most notably as precursors to non-ionic X-ray contrast media such as Iopamidol, Iohexol, and Ioversol.^{[1][2]} The selection of a specific ester for a synthetic route can impact yield, purity, and overall process efficiency. This guide provides a comparative overview of the key properties of three commonly utilized nitroisophthalate esters: **dimethyl 5-nitroisophthalate**, monomethyl 5-nitroisophthalate, and diethyl 5-nitroisophthalate, to aid researchers in making informed decisions for their drug development pipelines.

Physicochemical Properties

The choice of ester can influence solubility, melting point, and other physical characteristics that are critical during reaction work-ups and purification. The following table summarizes the key physicochemical properties of the three esters.

Property	Dimethyl 5-nitroisophthalate	Monomethyl 5-nitroisophthalate	Diethyl 5-nitroisophthalate
Molecular Formula	<chem>C10H9NO6</chem> [3] [4]	<chem>C9H7NO6</chem> [5] [6]	<chem>C12H13NO6</chem>
Molecular Weight	239.18 g/mol [3] [4] [7]	225.15 g/mol [5]	283.25 g/mol
CAS Number	13290-96-5 [3] [7]	1955-46-0 [6]	10560-13-1
Melting Point	123-125 °C [7]	181-185 °C	Not available
Appearance	Slightly yellow fine crystalline powder [8]	Powder	Light yellow crystals
Solubility	Soluble in Toluene	Not available	Not available

Synthesis and Reactivity

The synthesis of these esters typically involves the esterification of 5-nitroisophthalic acid. The choice of alcohol (methanol or ethanol) and reaction conditions can be optimized to favor the formation of the desired mono- or di-ester.

Experimental Protocols

Synthesis of Dimethyl 5-nitroisophthalate:

This protocol is based on the esterification of 5-nitroisophthalic acid with methanol in the presence of a catalytic amount of sulfuric acid.

- Materials: 5-nitroisophthalic acid, Methanol, Concentrated Sulfuric Acid.
- Procedure:
 - Dissolve 5-nitroisophthalic acid (0.5 mmol, 100.6 mg) in hot methanol (5 ml).[\[1\]](#)
 - Add one drop of concentrated sulfuric acid to the solution.[\[1\]](#)
 - Reflux the mixture for 4 hours.[\[1\]](#)
 - Cool the reaction mixture to allow the product to precipitate.

- Filter the precipitate and wash with water.[\[1\]](#)
- Recrystallize the crude product from 95% ethanol to obtain colorless needle-like crystals.[\[1\]](#)

Synthesis of Monomethyl 5-nitroisophthalate:

This protocol involves the controlled hydrolysis of **dimethyl 5-nitroisophthalate**.

- Materials: **Dimethyl 5-nitroisophthalate**, Methanol, Sodium Hydroxide, Water, Concentrated Hydrochloric Acid.
- Procedure:
 - Dissolve 2.5 g of **dimethyl 5-nitroisophthalate** in 38.5 mL of methanol with heating and stirring.[\[9\]](#)
 - Over a period of 20 minutes, add a solution of 0.42 g of sodium hydroxide in 5 g of water dropwise.[\[9\]](#)
 - Heat the reaction mixture to reflux for 2 hours.[\[9\]](#) Monitor the reaction by TLC.
 - After the reaction is complete, distill off the methanol.[\[9\]](#)
 - Add 26 mL of water and filter the solution while hot.[\[9\]](#)
 - Acidify the filtrate to pH 1 with concentrated hydrochloric acid to precipitate the product.[\[9\]](#)
 - Cool the mixture, collect the crystals by filtration, wash with water, and dry.[\[9\]](#)

Synthesis of Diethyl 5-nitroisophthalate:

This protocol follows a direct esterification of 5-nitroisophthalic acid with ethanol.

- Materials: 5-nitroisophthalic acid, Ethanol, Strong acid catalyst (e.g., sulfuric acid).
- Procedure:
 - Dissolve or suspend 5-nitroisophthalic acid in ethanol.

- Add a catalytic amount of a strong acid.[10]
- Heat the mixture under reflux conditions.[10]
- Upon completion, the product crystallizes upon cooling.[10]

Biological Activity and Potential Signaling Pathways

While specific comparative studies on the biological activities of these three esters are limited, the broader class of nitroaromatic compounds is known to exert biological effects, often through mechanisms involving the reduction of the nitro group.[11][12][13] This bioreduction can lead to the formation of reactive oxygen species (ROS), inducing cellular oxidative stress.[13]

A putative signaling pathway for the cellular effects of nitroaromatic compounds is depicted below. This is a generalized pathway and its specific activation by nitroisophthalate esters requires experimental validation.



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Caption: Putative signaling pathway for nitroaromatic compounds.

Experimental Considerations for Comparative Analysis

For a comprehensive comparison of these esters in a drug development context, the following experimental evaluations are recommended:

- **Solubility Profiling:** Determine the solubility in a range of pharmaceutically relevant solvents (e.g., water, buffers at different pH, ethanol, acetone, dichloromethane) using the shake-flask method followed by quantification with a validated analytical technique like HPLC.
- **Stability Studies:** Assess the chemical stability under various stress conditions, including acidic and basic hydrolysis, oxidation, and photostability, as outlined in ICH guidelines. Degradation products can be identified and quantified using LC-MS.
- **Comparative Cytotoxicity:** Evaluate the *in vitro* cytotoxicity of the esters and their parent acid on relevant cell lines using assays such as the MTT or neutral red uptake assays. This can provide insights into their relative safety profiles.

Conclusion

The choice between dimethyl, monomethyl, and diethyl 5-nitroisophthalate will depend on the specific requirements of the synthetic process and the desired properties of the intermediate. While the dimethyl ester is well-characterized, the monomethyl and diethyl esters offer alternative physicochemical properties that may be advantageous in certain applications. Further comparative experimental studies on their solubility, stability, and biological activity are warranted to fully elucidate their respective profiles for optimal use in pharmaceutical research and development.

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